4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))
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Overview
Description
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is an organic compound characterized by its complex structure, which includes four 1,1’-biphenyl-3,5-dicarbaldehyde units connected by an ethene core. This compound is notable for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) typically involves the condensation of 1,1’-biphenyl-3,5-dicarbaldehyde with ethene derivatives under controlled conditions. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst . The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is largely dependent on its chemical structure and the specific application. In the context of COFs, the compound acts as a linker, facilitating the formation of a porous network through covalent bonding . The ethene core provides rigidity and stability, while the aldehyde groups participate in condensation reactions to form the framework.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carbaldehyde): Similar structure but with aldehyde groups at different positions.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylic acid): Contains carboxylic acid groups instead of aldehydes.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of aldehydes.
Uniqueness
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is unique due to its specific arrangement of aldehyde groups and its ability to form highly stable and rigid frameworks. This makes it particularly valuable in the synthesis of COFs and other advanced materials.
Properties
Molecular Formula |
C58H36O8 |
---|---|
Molecular Weight |
860.9 g/mol |
IUPAC Name |
5-[4-[1,2,2-tris[4-(3,5-diformylphenyl)phenyl]ethenyl]phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C58H36O8/c59-29-37-17-38(30-60)22-53(21-37)45-1-9-49(10-2-45)57(50-11-3-46(4-12-50)54-23-39(31-61)18-40(24-54)32-62)58(51-13-5-47(6-14-51)55-25-41(33-63)19-42(26-55)34-64)52-15-7-48(8-16-52)56-27-43(35-65)20-44(28-56)36-66/h1-36H |
InChI Key |
ZWBOLASMDJUAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C(=C(C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C=O)C=O)C7=CC=C(C=C7)C8=CC(=CC(=C8)C=O)C=O |
Origin of Product |
United States |
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